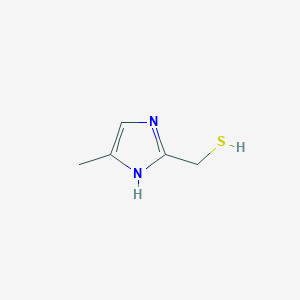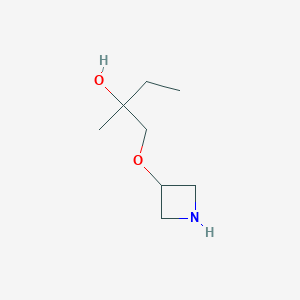
1,3-Dimethyl 2-(aminomethyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl 2-(aminomethyl)propanedioate is an organic compound with the molecular formula C6H11NO4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a dimethylamino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-(aminomethyl)propanedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with formaldehyde and ammonia under basic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1,3-Dimethyl 2-(aminomethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions and reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1,3-Dimethyl 2-(aminomethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3-dimethyl 2-(aminomethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can lead to the formation of new compounds with different biological or chemical activities.
類似化合物との比較
1,3-Dimethyl 2-(aminomethyl)propanedioate can be compared with other similar compounds, such as:
Dimethyl malonate: A simpler derivative of malonic acid, lacking the amino group.
Methyl 2-(aminomethyl)malonate: Similar structure but with only one methyl group.
Diethyl 2-(aminomethyl)malonate: Similar structure but with ethyl groups instead of methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
dimethyl 2-(aminomethyl)propanedioate |
InChI |
InChI=1S/C6H11NO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3,7H2,1-2H3 |
InChIキー |
RHWJSPABDYHOBF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


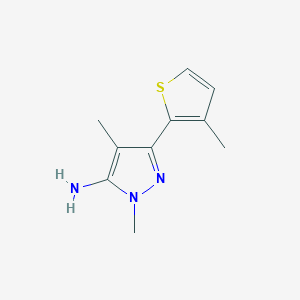
![1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13311846.png)
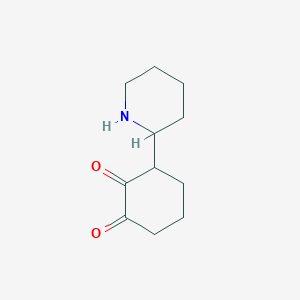
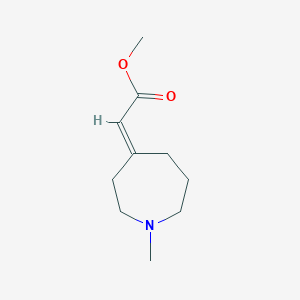

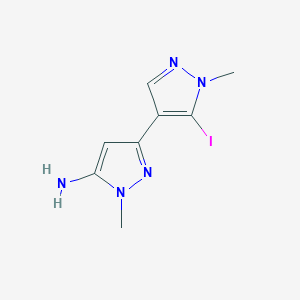
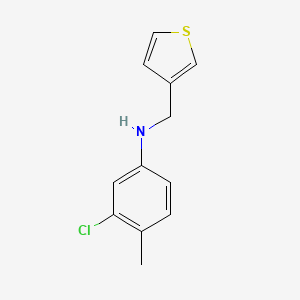

![[1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B13311907.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)
